ABT-418 Exhibits 4-Fold Lower Binding Affinity than Nicotine at Central nAChRs
In a direct head-to-head comparison evaluating binding properties at [3H]-nicotine sites in rodent brain, ABT-418 displayed a Ki of 6 nM. In the same assay system, (-)-nicotine exhibited a Ki of 1.5 nM, demonstrating that ABT-418 possesses an approximately four-fold lower affinity for these central binding sites [1]. This reduced affinity is a key differentiating factor in its pharmacological profile.
| Evidence Dimension | Binding Affinity (Ki) at [3H]-Nicotine Sites |
|---|---|
| Target Compound Data | Ki = 6 nM |
| Comparator Or Baseline | (-)-Nicotine: Ki = 1.5 nM (calculated four-fold higher affinity) |
| Quantified Difference | 4-fold lower affinity for ABT-418 |
| Conditions | [3H]-Nicotine binding in rodent brain homogenates |
Why This Matters
This quantifiable difference in binding affinity provides a critical benchmark for researchers selecting an agonist with a specific level of target engagement, where a lower affinity may translate to a distinct functional selectivity and reduced side-effect profile compared to the high-affinity parent compound nicotine.
- [1] Damaj MI, Creasy KR, Welch SP, Rosecrans JA, Aceto MD, Martin BR. Comparative pharmacology of nicotine and ABT-418, a new nicotinic agonist. Psychopharmacology (Berl). 1995;120(4):483-90. View Source
